UDP-GlcA
Overview
Description
Uridine Diphosphate Glucuronic Acid (UDP-GlcA) is a sugar nucleotide that plays a crucial role in various biological processes. It is used in the creation of polysaccharides and is an intermediate in the biosynthesis of ascorbic acid (except in primates and guinea pigs). It also participates in the heme degradation process in humans .
Synthesis Analysis
This compound is synthesized from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase (EC 1.1.1.22) using NAD+ as a cofactor . An efficient three-step cascade route was developed using whole cells expressing hyperthermophilic enzymes to afford this compound from starch .
Molecular Structure Analysis
The molecular structure of this compound is complex. Its empirical formula is C15H19N2Na3O18P2 . It is a carboxylic acid-formed sugar nucleotide .
Chemical Reactions Analysis
The this compound 4-epimerase (UGlcAE) catalyzes the epimerization of this compound to UDP-GalA . The proposed enzymatic mechanism involves a transient UDP-4-keto-hexose-uronic acid intermediate whose formation is rate-limiting overall .
Physical and Chemical Properties Analysis
This compound is a sugar nucleotide with a molecular weight of 646.23 . It is a carboxylic acid-formed sugar nucleotide .
Scientific Research Applications
UDP-GlcA is crucial for the activity of UDP-glucuronosyltransferases in the hepatic endoplasmic reticulum, which is involved in glucuronidation, a key process in drug metabolism and elimination (Bossuyt & Blanckaert, 1997).
It is a precursor for the biosynthesis of UDP-xylose, which is essential for the synthesis of glycoproteins, polysaccharides, and various metabolites in plants, animals, and bacteria (Harper & Bar-Peled, 2002).
This compound plays a role in the mechanistic pathway of UDP-glucuronic acid 4-epimerase, which is involved in sugar nucleotide biosynthesis and has implications in cellular metabolism (Borg, Dennig, Weber, & Nidetzky, 2020).
In plants, this compound 4-epimerase, involved in the conversion of this compound to UDP-galacturonic acid, is critical for the synthesis of pectin, a key component of plant cell walls (Gu & Bar-Peled, 2004).
This compound is a key metabolite for capsular polysaccharide synthesis in Cryptococcus neoformans, an opportunistic pathogen, indicating its importance in microbial virulence (Bar-Peled, Griffith, Ory, & Doering, 2004).
It is also involved in the synthesis of cell wall polysaccharides in plants through multiple pathways, highlighting its role in plant development and structure (Dr, 2005).
This compound is integral to the biosynthesis of nucleotide sugar precursors for cell-wall matrix polysaccharides in Arabidopsis, contributing to our understanding of plant cell wall composition (Kanter, Usadel, Guerineau, Li, Pauly, & Tenhaken, 2005).
Its role in Golgi-localized UDP-uronic acid transport in Arabidopsis, affecting the polysaccharide composition of seed mucilage, demonstrates its significance in plant development and reproduction (Saez-Aguayo et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
trisodium;(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-QWGSIYABSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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